molecular formula C22H18N2O3 B3484800 5-(3-AMINOPHENOXY)-2-(2,4-DIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-(3-AMINOPHENOXY)-2-(2,4-DIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3484800
M. Wt: 358.4 g/mol
InChI Key: VWLMKPNAAMXDDE-UHFFFAOYSA-N
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Description

5-(3-Aminophenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an aminophenoxy group and a dimethylphenyl group attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminophenoxy Group: This step involves the nucleophilic substitution reaction where an aminophenol derivative reacts with the isoindole intermediate.

    Attachment of the Dimethylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions using 2,4-dimethylbenzene as the starting material.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the isoindole core, converting them to amines or dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.

Major Products

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Amines, dihydroisoindoles.

    Substitution Products: Halogenated derivatives, sulfonated compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Polymer Chemistry: Acts as a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action of 5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyphenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 5-(3-Methoxyphenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 5-(3-Chlorophenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

  • Structural Features : The presence of the aminophenoxy group distinguishes it from other similar compounds.
  • Reactivity : The compound’s unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart.
  • Applications : Its potential applications in drug development and material science highlight its uniqueness compared to other isoindole derivatives.

Properties

IUPAC Name

5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-6-9-20(14(2)10-13)24-21(25)18-8-7-17(12-19(18)22(24)26)27-16-5-3-4-15(23)11-16/h3-12H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLMKPNAAMXDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-AMINOPHENOXY)-2-(2,4-DIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
5-(3-AMINOPHENOXY)-2-(2,4-DIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
5-(3-AMINOPHENOXY)-2-(2,4-DIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
5-(3-AMINOPHENOXY)-2-(2,4-DIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
5-(3-AMINOPHENOXY)-2-(2,4-DIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
5-(3-AMINOPHENOXY)-2-(2,4-DIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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